molecular formula C14H22N6 B4420721 N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine

N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine

Cat. No. B4420721
M. Wt: 274.36 g/mol
InChI Key: HFVFRKHPIICNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine, also known as DETTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of protein-nucleic acid interactions. Inhibition of carbonic anhydrase and acetylcholinesterase has been suggested as a possible mechanism of action for this compound in medicinal chemistry. In biochemistry, this compound has been shown to disrupt the binding of certain proteins to DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes involved in various physiological processes. This compound has also been shown to disrupt protein-nucleic acid interactions, which may affect gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine has several advantages for use in lab experiments, including its high yield synthesis method, its ability to inhibit the activity of certain enzymes, and its potential as a therapeutic agent. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine, including its potential as a therapeutic agent for the treatment of various diseases, its use as a tool for studying protein-nucleic acid interactions, and its development as a new class of enzyme inhibitors. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy for use in humans.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. In biochemistry, this compound has been used as a tool to study the interaction between proteins and nucleic acids. In pharmacology, this compound has been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-1-ethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6/c1-4-19(5-2)13-9-7-12(8-10-13)11-15-14-16-17-18-20(14)6-3/h7-10H,4-6,11H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVFRKHPIICNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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